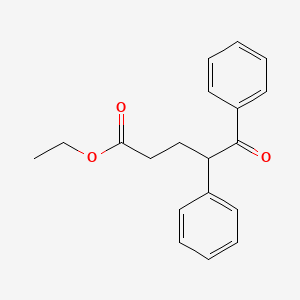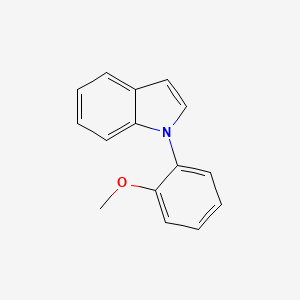![molecular formula C7H8F2N2 B8782344 [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE](/img/structure/B8782344.png)
[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions, and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzyl chloride with hydrazine hydrate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.
科学的研究の応用
[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to biological effects such as enzyme inhibition or activation. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology .
類似化合物との比較
- 1-(2,4-Difluorobenzyl)hydrazine
- 1-(3,4-Difluorobenzyl)hydrazine
- 1-(2,3-Dichlorobenzyl)hydrazine
Comparison: [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
特性
分子式 |
C7H8F2N2 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
(2,3-difluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8F2N2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2 |
InChIキー |
YNOWKXTYDMQPLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)F)CNN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8782270.png)


![Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-](/img/structure/B8782280.png)


![Propanedinitrile, [[(4-cyano-1-phenyl-1H-pyrazol-3-yl)amino]methylene]-](/img/structure/B8782310.png)
![2-Amino-2-(5-bromo-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B8782332.png)




![3-Chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B8782357.png)

